Cas no 1000802-70-9 (3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine)

3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine is a brominated pyrazole derivative featuring an amine-terminated propyl linker, making it a versatile intermediate in organic synthesis and medicinal chemistry. The presence of the 4-bromo substituent enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex heterocyclic frameworks. The primary amine group offers further functionalization potential, allowing for amide bond formation or reductive amination. This compound is particularly valuable in the development of pharmacologically active molecules, given the pyrazole scaffold's prevalence in drug discovery. Its well-defined structure and reactivity profile make it a reliable building block for targeted synthetic applications.
3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine structure
1000802-70-9 structure
Product Name:3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine
CAS No:1000802-70-9
MF:C6H10BrN3
MW:204.06769990921
MDL:MFCD03422574
CID:3056962
PubChem ID:7019326
Update Time:2025-06-09

3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine
    • AKOS B014449
    • AKOS PAO-1069
    • ART-CHEM-BB B014449
    • 3-(4-BROMO-PYRAZOL-1-YL)-PROPYLAMINE
    • DB-117846
    • 1000802-70-9
    • STK312453
    • 3-(4-BROMO-1H-PYRAZOL-1-YL)-1-PROPANAMINE
    • 1431970-16-9
    • F2169-0714
    • BBL038716
    • MFCD03422574
    • 3-(4-bromopyrazol-1-yl)propan-1-amine
    • AKOS000305058
    • VS-0131
    • EN300-214099
    • SCHEMBL1857877
    • 863-435-2
    • MDL: MFCD03422574
    • Inchi: 1S/C6H10BrN3/c7-6-4-9-10(5-6)3-1-2-8/h4-5H,1-3,8H2
    • InChI Key: UMQTYNMMQRQZLZ-UHFFFAOYSA-N
    • SMILES: BrC1C=NN(C=1)CCCN

Computed Properties

  • Exact Mass: 203.00581g/mol
  • Monoisotopic Mass: 203.00581g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 99
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.6±0.1 g/cm3
  • Boiling Point: 288.3±20.0 °C at 760 mmHg
  • Flash Point: 128.1±21.8 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine Security Information

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Additional information on 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine

Professional Introduction to 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine (CAS No. 1000802-70-9)

3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1000802-70-9, has garnered attention due to its potential applications in drug development and medicinal research. The presence of a 4-bromo-1H-pyrazole moiety and an amine functional group at the propyl chain endows it with distinct chemical reactivity, making it a valuable intermediate in synthetic chemistry.

The 4-bromo-1H-pyrazole component is particularly noteworthy, as brominated pyrazole derivatives have been extensively studied for their pharmacological properties. Pyrazole-based compounds are known for their role in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer applications. The bromine atom at the 4-position enhances the electrophilicity of the ring, facilitating further functionalization and enabling the synthesis of more complex molecules.

The amine group at the propyl chain terminus provides a nucleophilic site for reactions such as condensation, alkylation, and coupling, which are essential in drug synthesis. This dual functionality makes 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine a versatile building block for medicinal chemists. Recent advancements in synthetic methodologies have further highlighted its utility in constructing novel heterocyclic compounds with enhanced biological activity.

In recent years, there has been a surge in research focused on developing new therapeutic agents derived from pyrazole scaffolds. Studies have demonstrated that modifications at the 4-position of the pyrazole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds. For instance, a series of brominated pyrazole derivatives have been reported to exhibit potent inhibitory effects on certain enzymes and receptors involved in disease pathways.

The compound's structural features also make it an attractive candidate for exploring structure-activity relationships (SAR). By varying substituents on the pyrazole ring or the propyl chain, researchers can fine-tune the biological activity of 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine. This flexibility is crucial in drug discovery, where optimizing a molecule's properties to achieve desired efficacy and safety profiles is paramount.

One of the most compelling aspects of this compound is its potential application in developing targeted therapies. The bromine atom on the pyrazole ring can be exploited for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in constructing biaryl systems. These systems are prevalent in many drugs due to their favorable pharmacokinetic properties and high binding affinity to biological targets.

The propylamine moiety further enhances the compound's potential as a drug intermediate. Amine-functionalized compounds are frequently incorporated into drug molecules to improve solubility, bioavailability, and metabolic stability. Additionally, amine groups can participate in hydrogen bonding interactions with biological targets, thereby modulating receptor activity.

Recent studies have also explored the use of 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine in designing small-molecule inhibitors for kinases and other enzymes implicated in cancer progression. Kinase inhibitors represent a major class of anticancer drugs, and pyrazole derivatives have shown promise in this context. The ability to modify both the pyrazole ring and the propyl chain allows for precise tuning of inhibitory activity against specific kinases.

The compound's synthetic accessibility is another factor contributing to its significance. Modern synthetic techniques have made it possible to produce complex heterocyclic compounds like 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine with high yield and purity. This accessibility is crucial for both academic research and industrial drug development, where cost-effective synthesis is often a limiting factor.

In conclusion, 3-(4-Bromo-1H-pyrazol-1-y]propan-l-am ine (CAS No. 1000802 -70 -9) is a multifaceted compound with substantial potential in pharmaceutical chemistry. Its unique structural features, combined with recent advances in synthetic methodologies and drug discovery strategies, position it as a valuable tool for researchers exploring new therapeutic agents. As interest in targeted therapies continues to grow, compounds like this are likely to play an increasingly important role in developing innovative treatments for various diseases.

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